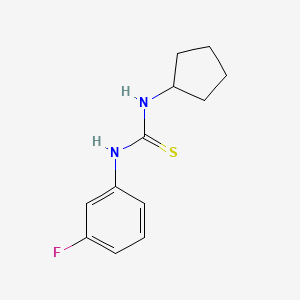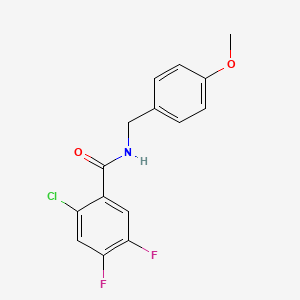
2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide class of compounds, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, the compound is believed to induce changes in gene expression that lead to cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exerts a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Additionally, the compound has been shown to modulate the activity of certain signaling pathways that are involved in cancer cell growth and survival. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide is its potent anticancer activity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to exhibit low toxicity in normal cells, suggesting that it may have a favorable safety profile.
One of the limitations of this compound is its poor solubility in water. This can make it difficult to administer the compound in vivo, as it may require the use of solvents or other delivery systems to enhance its solubility.
Direcciones Futuras
There are several future directions for the study of 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide. One potential direction is the development of new delivery systems that can enhance the solubility and bioavailability of the compound. Another direction is the study of the compound's mechanism of action, which may lead to the identification of new targets for cancer therapy. Additionally, the compound may be studied in combination with other anticancer agents to enhance its therapeutic effects. Finally, the compound may be studied in animal models to evaluate its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of 2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide involves the reaction between 2-chloro-4,5-difluorobenzoyl chloride and 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield. The purity of the compound can be enhanced by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-chloro-4,5-difluoro-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound is believed to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Propiedades
IUPAC Name |
2-chloro-4,5-difluoro-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-21-10-4-2-9(3-5-10)8-19-15(20)11-6-13(17)14(18)7-12(11)16/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXADLKJKYNJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)
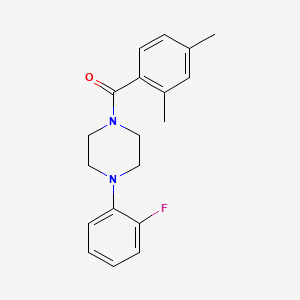
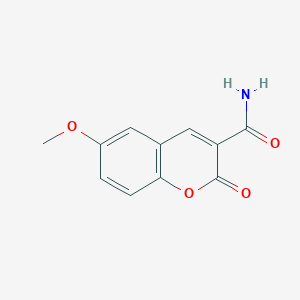
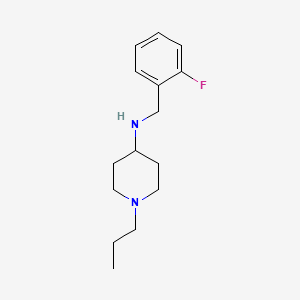

![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)
